2,4,7,8-Tetrachloro-3-phenylquinoline
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Overview
Description
2,4,7,8-Tetrachloro-3-phenylquinoline is a chemical compound with the molecular formula C15H7Cl4N. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry . This compound is characterized by the presence of four chlorine atoms and a phenyl group attached to the quinoline core, making it a unique and valuable molecule in various scientific fields .
Preparation Methods
The synthesis of 2,4,7,8-Tetrachloro-3-phenylquinoline can be achieved through several methods. One common approach involves the reaction of 2,6-dichlorophenol with tetrahalo-2-sulfobenzoic anhydride in the presence of a Lewis acid catalyst . The reaction proceeds through a catalytic dehydration process, followed by decomplexing with a strong acid to yield the crude product. The crude product is then purified through alkali extraction, acid precipitation, and recrystallization to obtain the pure compound .
Industrial production methods often involve the use of green and sustainable chemistry techniques. For example, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
2,4,7,8-Tetrachloro-3-phenylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents .
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
2,4,7,8-Tetrachloro-3-phenylquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,7,8-Tetrachloro-3-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,4,7,8-Tetrachloro-3-phenylquinoline can be compared with other similar compounds, such as:
Properties
CAS No. |
680213-23-4 |
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Molecular Formula |
C15H7Cl4N |
Molecular Weight |
343.0 g/mol |
IUPAC Name |
2,4,7,8-tetrachloro-3-phenylquinoline |
InChI |
InChI=1S/C15H7Cl4N/c16-10-7-6-9-12(17)11(8-4-2-1-3-5-8)15(19)20-14(9)13(10)18/h1-7H |
InChI Key |
WHRBYXWSNKQJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C(=C(C=C3)Cl)Cl)N=C2Cl)Cl |
Origin of Product |
United States |
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